molecular formula C10H10FN3 B1438911 N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1156177-23-9

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B1438911
CAS No.: 1156177-23-9
M. Wt: 191.2 g/mol
InChI Key: PDSIYANAENEXNZ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol . This compound belongs to the class of 4-aminopyrazoles (4APs), which are recognized in medicinal chemistry as versatile and privileged scaffolds for drug discovery . The 4-aminopyrazole core is a key structural feature in several bioactive molecules and investigational compounds, particularly in oncology. For instance, 4-aminopyrazole-based molecules such as AT7519 and AT9283 have been advanced into clinical trials as potent inhibitors of various cyclin-dependent kinases (CDKs) and other kinases . The amino group at the pyrazole's 4-position can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with enzymatic targets . While the specific biological properties of this compound require further investigation, its structure makes it a valuable building block for researching new therapeutic agents, especially in the development of kinase inhibitors and other targeted therapies. This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSIYANAENEXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156177-23-9
Record name N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
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Preparation Methods

Synthesis of Fluorophenyl-Substituted Pyrazole Intermediates

  • Starting Materials : 4-hydrazinobenzoic acid and 2-fluorophenyl acetophenones.
  • Reaction Conditions : The hydrazine reacts with the fluorophenyl acetophenone derivatives under mild conditions to form hydrazone intermediates.
  • One-pot Conversion : These hydrazones are then treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to afford aldehyde derivatives in a one-pot reaction, facilitating efficient synthesis (Scheme 1 in the referenced study).

Formation of this compound

  • The aldehyde intermediates undergo condensation with various hydrazine derivatives to yield hydrazone-functionalized pyrazole compounds.
  • Subsequent reduction or amination steps introduce the amine group at the 4-position of the pyrazole ring.
  • The 2-fluorophenylmethyl substituent is introduced via nucleophilic substitution reactions, typically involving 2-fluorobenzyl bromide or chloride reacting with the pyrazol-4-amine under basic conditions.

Reaction Conditions and Optimization

  • Solvents : Common solvents include methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc). Removal of DMSO post-reaction is critical to purify the product.
  • Temperature : Reactions are generally performed at ambient to moderate heating (room temperature to 80°C) to optimize yield without degrading sensitive intermediates.
  • Catalysts and Reagents : POCl3/DMF is used for aldehyde formation; hydrazine derivatives are added stoichiometrically to ensure complete conversion.
  • Purification : Products are isolated by solvent evaporation, recrystallization, or chromatographic techniques.

Yields and Characterization

  • The described synthetic routes yield multi-gram quantities of the target compounds with good to excellent yields (typically 70–90% for intermediate steps).
  • Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

Comparative Data Table of Selected Compounds and Yields

Step Compound Type Key Reagents/Conditions Yield (%) Notes
1 Hydrazone intermediate 4-hydrazinobenzoic acid + 2-fluorophenyl acetophenone, MeOH, RT 75–85 Formation of hydrazone linkage
2 Aldehyde derivative POCl3/DMF, one-pot reaction 70–80 Conversion to aldehyde intermediate
3 Hydrazone-functionalized pyrazole Aldehyde + hydrazine derivatives, DMSO, 50–80°C 65–90 Formation of pyrazole ring with hydrazone
4 This compound Reaction with 2-fluorobenzyl halide, base, solvent (e.g., DMAc) 70–85 Introduction of 2-fluorophenylmethyl substituent

Research Findings on Preparation and Activity Correlation

  • The synthetic methods allow for the preparation of various fluorophenyl-substituted pyrazole derivatives with modifications at the hydrazone and amine functionalities.
  • The presence of the 2-fluorophenylmethyl group enhances antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL for some derivatives.
  • Substituent effects on the phenyl ring and pyrazole nitrogen influence both synthesis efficiency and biological activity.
  • The synthetic route is amenable to scale-up, facilitating further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine have been investigated for their ability to inhibit tumor growth by targeting specific cancer pathways . The compound's interaction with enzymes involved in cancer progression has been modeled through molecular docking studies, revealing promising inhibitory effects.
  • Anti-inflammatory Properties
    • Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound has been assessed for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Soluble Guanylate Cyclase (sGC) Stimulation
    • A patent describes derivatives of this compound as stimulators of soluble guanylate cyclase, which is crucial in the treatment of pulmonary hypertension. This application highlights the compound's potential in cardiovascular therapies .

Biochemical Studies

  • Binding Affinity Studies
    • Biochemical assays have demonstrated that this compound can bind effectively to various biological targets, including receptors involved in pain and inflammation pathways. The binding interactions have been characterized using techniques such as NMR spectroscopy and molecular docking simulations .
  • Metabolomics
    • The compound has been included in metabolomic studies where its metabolic profile was analyzed under various conditions. This research contributes to understanding how the compound behaves in biological systems and its potential metabolites .

Material Science Applications

  • Functional Materials
    • The unique properties of this compound make it a candidate for developing functional materials, particularly in organic electronics and photonic devices. Its ability to form stable films and its electronic properties can be exploited in sensor technologies and optoelectronic applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityMDPI Study Demonstrated significant inhibition of tumor growth via enzyme interaction.
Anti-inflammatory EffectsPatent on sGC stimulators Potential therapeutic use in pulmonary hypertension treatment.
Binding AffinityNMR Studies Revealed strong binding interactions with inflammatory receptors.
Material ScienceSigma-Aldrich Data Identified as a candidate for organic electronic applications.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-fluorophenyl group in the target compound differentiates it from analogs with halogen or substituent variations:

Compound Name Substituent(s) on Phenyl Pyrazole Substitution Molecular Weight (g/mol) CAS Number
N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine 2-Fluoro None 191.21 1156177-23-9
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Bromo 1-Methyl 274.14 1152858-05-3
N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine 2,3-Difluoro 1-Methyl 237.25 1006472-90-7
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine 2,4-Dibromo None 326.99 Not specified

Key Observations :

  • Halogen Effects : Bromine substituents (e.g., in ) increase molecular weight and lipophilicity compared to fluorine.

Modifications to the Amine Group

Variants with modified amine side chains exhibit distinct physicochemical profiles:

Compound Name Amine Structure Molecular Weight (g/mol) Purity CAS Number
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine Difluoroethyl side chain 297.28 95% 1172372-04-1
3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride No benzyl group 216.64 (with HCl) 95% 2446590-56-1

Key Observations :

  • Side Chain Flexibility : The difluoroethyl group in introduces conformational rigidity, which may impact solubility and target engagement.

Physicochemical Data

Property This compound N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine
Molecular Weight (g/mol) 191.21 274.14 326.99
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (high lipophilicity) ~3.2 (very high lipophilicity)
Purity Not specified Not specified 95%

Key Observations :

  • Lipophilicity Trends : Bromine and dibromo substitutions significantly increase LogP, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C10H10FN3
  • Molecular Weight: 197.21 g/mol
  • IUPAC Name: this compound

This compound features a pyrazole ring substituted with a 2-fluorobenzyl group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Cell LineIC50 (µM)Reference
MCF73.79
HepG20.74
A5490.28
HeLa38.44

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer progression, particularly through its action on cyclin-dependent kinases (CDKs) and apoptosis induction in cancer cells.

2. Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COXs), which are critical enzymes in the inflammatory response.

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways

The compound's anti-inflammatory effects were confirmed in various in vitro models, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, with some studies indicating that this compound may possess antibacterial properties, although specific data on this compound is limited.

4. Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole compounds have shown promise as:

  • Anticonvulsants : Inhibiting neuronal excitability.
  • Antidepressants : Acting on monoamine oxidase enzymes.

These activities suggest a broad therapeutic profile for this compound and related compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity : A series of substituted pyrazoles were synthesized and screened against multiple cancer cell lines, revealing that modifications at the pyrazole ring significantly influenced their cytotoxicity profiles. For instance, derivatives with electron-withdrawing groups showed enhanced activity against MCF7 cells .
  • Anti-inflammatory Mechanisms : Research indicated that certain pyrazole derivatives could effectively reduce inflammation in animal models by downregulating COX activity and decreasing levels of inflammatory mediators .
  • Structure-Activity Relationship (SAR) : The SAR analysis demonstrated that the presence of specific functional groups on the pyrazole ring could enhance biological activity, providing a framework for future drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine?

  • Answer : The compound is typically synthesized via a multi-step process involving: (i) Formation of the pyrazole core through cyclocondensation reactions (e.g., using hydrazines and α,β-unsaturated carbonyl derivatives). (ii) Introduction of the 2-fluorobenzyl group via alkylation or nucleophilic substitution. For example, reacting 4-amino-1H-pyrazole with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key validation : Purity (≥95%) is confirmed by HPLC and 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR, with characteristic signals for the fluorophenyl (δ ~7.0–7.4 ppm) and pyrazole NH (δ ~8.1 ppm) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard: (i) Grow crystals via slow evaporation of a saturated solution (e.g., in ethanol/water). (ii) Collect diffraction data using a rotating anode diffractometer (e.g., CAD-4) with graphite-monochromated Cu-Kα radiation. (iii) Solve the structure using direct methods in SHELXS and refine with SHELXL (e.g., triclinic space group P1, R1 < 0.05 for high-resolution data) .

Q. What analytical techniques are used to assess purity and confirm molecular identity?

  • Answer :
Technique Key Parameters
HPLCRetention time matching, ≥95% purity
1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMRIntegration ratios, absence of impurity peaks
HRMSExact mass confirmation (e.g., m/z calc. for C₁₀H₁₀FN₃: 191.0862)

Advanced Research Questions

Q. How does fluorination at the 2-position of the phenyl ring influence electronic properties and reactivity?

  • Answer : The 2-fluorophenyl group induces: (i) Electron-withdrawing effects : Stabilizes the pyrazole NH via resonance, altering pKa (~1–2 units lower than non-fluorinated analogs). (ii) Steric effects : Ortho-fluorine restricts rotation of the benzyl group, impacting binding affinity in receptor studies.
  • Validation : Comparative DFT calculations (e.g., Mulliken charges) and 19F^{19}\text{F} NMR chemical shifts (δ ~-115 ppm) .

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) between batches be resolved?

  • Answer : (i) Re-examine data quality : Ensure completeness (>95%), resolution (<0.84 Å), and Rint (<0.05). (ii) Use robust refinement tools : Apply SIR97 for structure solution and SHELXL for least-squares refinement with anisotropic displacement parameters. (iii) Cross-validate with spectroscopic data (e.g., IR carbonyl stretches for hydrogen-bonding networks) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Answer :
Condition Stability Protocol
Acidic (pH < 3)Avoid prolonged exposure; use lyophilization for storage.
Thermal (>100°C)TGA/DSC analysis to identify decomposition thresholds (e.g., Td ~200–250°C inferred from analogs) .
  • Advanced method : Accelerated stability studies (40°C/75% RH for 3 months) with LC-MS monitoring of degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Answer : (i) Modify substituents : Synthesize analogs with varying halogenation (e.g., Cl, Br at pyrazole C-3) or alkyl chain lengths. (ii) Assay design : Use enzyme inhibition assays (e.g., kinase targets) or cellular models (IC₅₀ determination). (iii) Computational modeling : Dock the fluorophenyl-pyrazole motif into target protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Answer : (i) Replicate conditions : Ensure consistent solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C). (ii) Use orthogonal methods : Compare NMR saturation recovery (for DMSO-d₆ solubility) vs. UV-Vis spectroscopy (for aqueous buffers). (iii) Consider polymorphism : SC-XRD can identify solvate forms (e.g., ethanolate vs. anhydrous crystals) that alter solubility .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Synthesis : Multi-step protocols from pyrazole core functionalization .
  • Characterization : HRMS, 15N^{15}\text{N} NMR for nitrogen-rich analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
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N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine

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